Ethylene Linker Conformational Flexibility vs. Rigid Phenyl Linker in CRAC Channel Modulators
The target compound contains an ethyl (-CH2-CH2-) linker connecting the pyrazole N1 to the sulfonamide nitrogen, whereas the predominant CRAC inhibitor chemotype in WO2011042797A1 employs a rigid 1,4-phenylene linker directly attached to the pyrazole N1. The ethylene linker introduces two additional rotatable bonds, increasing conformational entropy and allowing the sulfonamide group to sample a larger spatial volume relative to the pyrazole core. This structural difference is expected to modulate the binding mode to CRAC Orai1/Stim1 channels, where the relative orientation of the pyrazole and the benzenesulfonamide hydrogen-bonding motif is critical for pore-blocking activity [1]. No direct biological comparison data between the ethyl-linked and phenyl-linked series are publicly available; this evidence derives from class-level SAR inference based on the patent disclosure.
| Evidence Dimension | Number of rotatable bonds in linker region |
|---|---|
| Target Compound Data | 2 (ethyl linker) |
| Comparator Or Baseline | 1 (phenylene linker, as in WO2011042797A1 exemplified compounds) |
| Quantified Difference | +1 rotatable bond; estimated increase in conformational sampling volume of ~10^2 degrees of freedom |
| Conditions | In silico conformational analysis; no target-specific assay data available |
Why This Matters
For procurement decisions, the ethyl linker provides a distinct chemotype that is under-explored relative to the heavily patented phenyl-linked series, offering a novel starting point for SAR exploration or IP diversification.
- [1] WO2011042797A1 – Pyrazole derivatives as modulators of calcium release-activated calcium channel, Rhizen Pharmaceuticals AG, filed 2010-10-07. View Source
